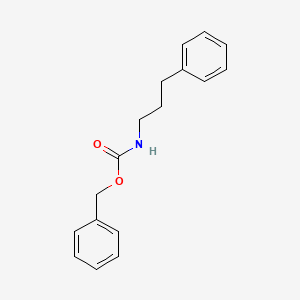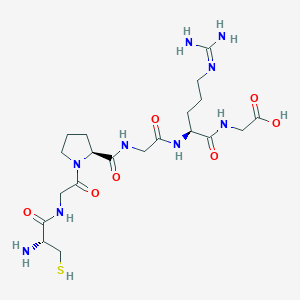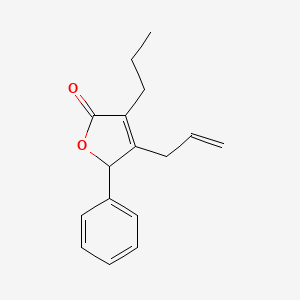![molecular formula C12H28O3Si B14239833 (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol CAS No. 429687-45-6](/img/structure/B14239833.png)
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is a chemical compound that features a tert-butyl(dimethyl)silyl group attached to a hexane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction can be summarized as follows:
Protection of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of deprotected diol or other substituted derivatives.
Applications De Recherche Scientifique
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group modifications are necessary.
Industry: Applied in the production of specialty chemicals and materials where precise control over molecular structure is essential.
Mécanisme D'action
The mechanism by which (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol exerts its effects involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The tert-butyl(dimethyl)silyl group is stable under a variety of conditions but can be selectively removed when desired, allowing for controlled deprotection and subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Hexane-1,2-diol: The unprotected form of the compound.
tert-Butyldimethylsilyl ether: Another silyl ether used for protecting hydroxyl groups.
Uniqueness
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is unique due to its specific configuration and the presence of both a silyl protecting group and a diol backbone. This combination allows for selective protection and deprotection, making it a valuable tool in complex synthetic pathways.
Propriétés
Numéro CAS |
429687-45-6 |
|---|---|
Formule moléculaire |
C12H28O3Si |
Poids moléculaire |
248.43 g/mol |
Nom IUPAC |
(2R)-6-[tert-butyl(dimethyl)silyl]oxyhexane-1,2-diol |
InChI |
InChI=1S/C12H28O3Si/c1-12(2,3)16(4,5)15-9-7-6-8-11(14)10-13/h11,13-14H,6-10H2,1-5H3/t11-/m1/s1 |
Clé InChI |
YGMNTPDYZVJPIJ-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CO)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
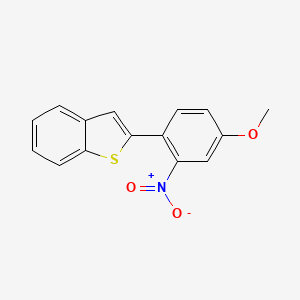
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
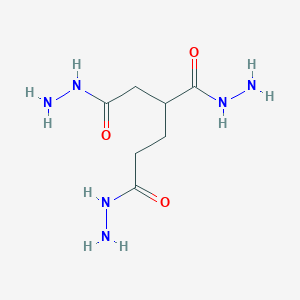
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
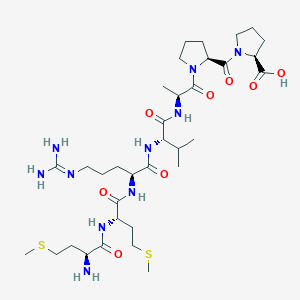
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
